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Compound of Interest

2'-Deoxycytidine-1'-13C
Compound Name:

Monohydrate
CAS No.: 478510-83-7
Cat. No.: B583542

Get Quote

Executive Summary

CAS 478510-83-7 refers to 2'-Deoxycytidine-1'-13C (monohydrate), a stable isotope-labeled
nucleoside analog.[1] It serves as a critical Internal Standard (IS) in bioanalytical workflows,
specifically for the quantitative determination of endogenous 2'-deoxycytidine (2'-dC) and
related nucleoside analog drugs (e.g., Gemcitabine, Decitabine) via Isotope Dilution Mass
Spectrometry (IDMS).

In drug development, this compound is indispensable for normalizing matrix effects and
recovery variations during the analysis of intracellular nucleotide pools, mitochondrial DNA
synthesis markers, and nucleoside transporter kinetics.

Chemical Identity & Structural Analysis

Unlike radiolabels (

C,
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H), the

C label at the 1'-position of the ribose ring is non-radioactive and chemically stable. It provides
a mass shift of +1.00335 Da relative to the natural isotopologue, allowing for precise mass
spectral resolution.

Nomenclature & Identifiers

Parameter Detail
Chemical Name 2'-Deoxycytidine-1'-13C monohydrate
CAS Registry Number 478510-83-7
Parent Compound 2'-Deoxycytidine (CAS 951-77-9)
Molecular Formula (Total
)
Molecular Weight 246.23 g/mol (Monohydrate)
Typically

Isotopic Enrichment
99 atom % 13C

Structural Visualization

The following diagram illustrates the chemical structure, highlighting the site of isotopic labeling
at the anomeric carbon (C1') of the deoxyribose ring.

Anomeric Position Deoxyribose Ring

Cytosine Base NlI N-Glycosidic Bond
(Protonation Site N3, pKa ~4.2) (Acid Labile)

Click to download full resolution via product page

Figure 1: Structural topology of CAS 478510-83-7. The 13C label is strategically placed at the
C1' anomeric position, ensuring stability against metabolic exchange.
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Physicochemical Profiling

Understanding the physical behavior of CAS 478510-83-7 is essential for preparing robust
stock solutions and mobile phases.

Solubility & Solution Chemistry

o Water Solubility: Highly soluble (>100 mg/mL). The presence of the hydrophilic hydroxyl
groups and the cytosine amine makes it readily soluble in aqueous buffers.

¢ Organic Solubility: Sparingly soluble in ethanol; practically insoluble in non-polar solvents
(hexane, diethyl ether).

» Dissolution Protocol:
o Weigh the monohydrate solid.
o Dissolve in HPLC-grade water or 10 mM Ammonium Acetate (pH 6.0).

o Critical Note: Avoid dissolving directly in 100% organic solvent (e.g., Acetonitrile) as
precipitation may occur.

Acid-Base Properties (pKa)

The cytosine moiety possesses a basic nitrogen at position N3.
e pKa (N3): 4.25 + 0.10.

o Implication: At physiological pH (7.4), the molecule is neutral. In acidic mobile phases (e.g.,
0.1% Formic Acid, pH ~2.7), the N3 position is protonated (

), facilitating positive ion mode electrospray ionization (ESI+).

Stability & Degradation Pathways

Researchers must be aware of the specific vulnerabilities of the N-glycosidic bond.

Hydrolytic Stability
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 Acidic Conditions (pH < 3): The N-glycosidic bond is susceptible to hydrolysis, leading to the
release of free Cytosine and the 13C-labeled deoxyribose sugar.

o Mitigation: Store stock solutions in neutral buffers (pH 6-8). Minimize time in acidic LC
mobile phases.

o Enzymatic Stability: Susceptible to Cytidine Deaminase (CDA), which converts it to 2'-
Deoxyuridine-1'-13C.

o Mitigation: When spiking into plasma/tissue homogenates, add a CDA inhibitor (e.qg.,
Tetrahydrouridine) immediately.

Thermal & Photostability

o Thermal: Stable at room temperature for short periods (24-48h). Long-term storage requires
-20°C.[2]

o Light: Cytosine absorbs UV light (

nm). Prolonged exposure to intense UV can induce photohydration of the C5-C6 double
bond.

Analytical Characterization (LC-MS/MS)

This section outlines the standard operating procedure for using CAS 478510-83-7 as an
Internal Standard.

Mass Spectrometry Transitions

For Multiple Reaction Monitoring (MRM) in ESI+ mode:
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Precursor lon ( Product lon (
Compound Loss Description
) )
Loss of deoxyribose
Native 2'-dC 228.1 112.1 Y
(neutral loss 116)
Loss of 13C-labeled
IS (CAS 478510-83-7) 229.1 112.1 deoxyribose (neutral

loss 117)

Note: The product ion (112.1, protonated cytosine) remains unlabeled because the 13C is
located on the sugar moiety, which is lost as a neutral fragment.

Method Development Workflow

The following diagram details the logic for integrating this IS into a quantitative bioanalytical
method.
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Figure 2: Isotope Dilution Mass Spectrometry (IDMS) workflow utilizing CAS 478510-83-7 to
correct for extraction efficiency and matrix ionization suppression.

Handling & Safety

While non-toxic compared to cytotoxic nucleoside analogs, standard laboratory safety is
required.
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o PPE: Nitrile gloves, safety glasses, and lab coat.

« Inhalation: Handle powder in a fume hood to avoid inhalation of dust.

o Disposal: Dispose of as organic chemical waste.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

e 1. list.bepurecrm.com [list.bepurecrm.com]
e 2. cdn.caymanchem.com [cdn.caymanchem.com]

¢ To cite this document: BenchChem. [Technical Guide: 2'-Deoxycytidine-1'-13C (CAS 478510-
83-7)]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b583542/docs#technical-guide-2-deoxycytidine-1-c-
cas-478510-83-7]

Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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